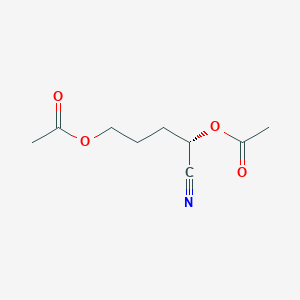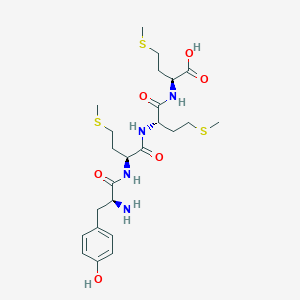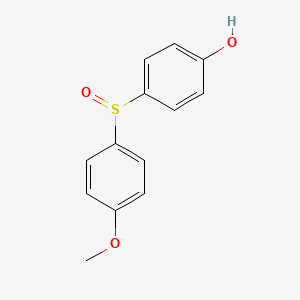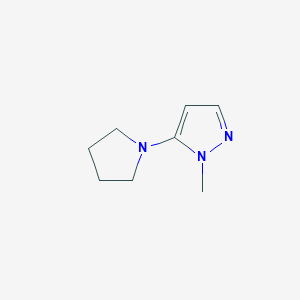
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-glutamina es un compuesto peptídico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye múltiples aminoácidos unidos entre sí, lo que lo convierte en un tema de interés en la investigación bioquímica y farmacéutica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de L-Isoleucil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-glutamina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Activación de aminoácidos: Los aminoácidos se activan utilizando reactivos como carbodiimidas (por ejemplo, DCC) o sales de uronio (por ejemplo, HBTU).
Reacción de acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica unida a la resina en condiciones suaves.
Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando reactivos específicos (por ejemplo, TFA para grupos Boc).
Escisión de la resina: El péptido completo se escinde de la resina utilizando ácidos fuertes como HF o TFA.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar SPPS a gran escala o síntesis en fase de solución, dependiendo de la cantidad y pureza requeridas. La automatización y la optimización de las condiciones de reacción son cruciales para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Isoleucil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-glutamina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o los perácidos.
Reducción: La reducción se puede lograr utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir en grupos funcionales específicos dentro del péptido.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, perácidos
Reducción: Borohidruro de sodio, hidruro de litio y aluminio
Sustitución: Nucleófilos (por ejemplo, aminas), electrófilos (por ejemplo, haluros de alquilo)
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
L-Isoleucil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-glutamina tiene varias aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Investigado por su papel en los procesos celulares y las interacciones de proteínas.
Medicina: Posibles aplicaciones terapéuticas, incluyendo como candidato a fármaco para diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales y productos basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de L-Isoleucil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-glutamina implica su interacción con objetivos moleculares y vías específicos. Este compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos exactos dependen del contexto y la aplicación específicos.
Comparación Con Compuestos Similares
Compuestos similares
- L-Isoleucil-L-leucil-N~5~-(diaminometilideno)-L-ornitíl-L-valil-L-alanina
- L-Prolil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitíl-L-fenilalanil-L-treonil-L-lisina
Singularidad
L-Isoleucil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-glutamina es único debido a su secuencia específica de aminoácidos y la presencia del grupo diaminometilideno. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo convierte en valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
798540-24-6 |
|---|---|
Fórmula molecular |
C20H38N8O6 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H38N8O6/c1-4-10(2)15(22)18(32)27-12(6-5-9-25-20(23)24)17(31)26-11(3)16(30)28-13(19(33)34)7-8-14(21)29/h10-13,15H,4-9,22H2,1-3H3,(H2,21,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,23,24,25)/t10-,11-,12-,13-,15-/m0/s1 |
Clave InChI |
DIUWQIYLCZDGIY-CXOVXGEYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)


![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)


![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)



![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)
